4-(6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
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Overview
Description
4-(6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C17H18Cl2N4O3S and its molecular weight is 429.32. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Modulating Activity
Compounds with morpholine groups, such as 4-(Phenylsulfonyl) morpholine, have been investigated for their antimicrobial properties. These compounds exhibit modulating activity against standard and multi-resistant strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicans, C. tropicalis, and C. krusei. The combination of such compounds with antibiotics like amikacin has shown to significantly reduce the minimum inhibitory concentration (MIC) against resistant strains, indicating potential use in combating antimicrobial resistance (Oliveira et al., 2015).
Synthesis and Characterization of Heterocyclic Compounds
Heterocyclic compounds, including pyrimidine derivatives, have been synthesized and characterized for potential pharmacological activities. Studies involving the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have provided valuable insights into their chemical properties and potential as pharmacological agents. Such synthetic methodologies and characterizations are fundamental in the development of new drugs and materials (Zaki et al., 2017).
Sulfenylation Reactions in Organic Synthesis
The sulfenylation of pyrroles and indoles using compounds like 1-(methylthio)morpholine showcases the utility of sulfur-containing reagents in organic synthesis. These reactions lead to the synthesis of methylthiopyrroles and indoles, which are important intermediates in the production of various organic compounds. Such methodologies are crucial in the synthesis of complex molecules with potential applications in materials science and pharmaceuticals (Gilow et al., 1991).
Imaging Agents in Medical Research
Compounds with morpholine groups have also been explored as potential positron emission tomography (PET) imaging agents for diseases like Parkinson's. The synthesis of such compounds, including their precursors and radio-labeled versions, highlights the role of organic synthesis in developing diagnostic tools for medical research (Wang et al., 2017).
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a radical approach .
Biochemical Pathways
It’s possible that the compound may be involved in the protodeboronation of alkyl boronic esters . This process could potentially affect various downstream effects and biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It’s possible that the compound may have some effect on the hydromethylation sequence .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of the compound .
properties
IUPAC Name |
4-[6-(2,4-dichloro-5-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O3S/c1-11-6-16(14(19)7-13(11)18)27(24,25)23-9-12-8-20-17(21-15(12)10-23)22-2-4-26-5-3-22/h6-8H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZLMKKTLJUZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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